4-(2-Aminoacetyl)phenyl4-methylbenzoatehydrochloride
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Overview
Description
4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is a chemical compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.76 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride typically involves the reaction of 4-methylbenzoic acid with 4-(2-aminoacetyl)phenol in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoacetyl)phenyl benzoate
- 4-(2-aminoacetyl)phenyl 4-chlorobenzoate
- 4-(2-aminoacetyl)phenyl 4-nitrobenzoate
Uniqueness
4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C16H16ClNO3 |
---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
[4-(2-aminoacetyl)phenyl] 4-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C16H15NO3.ClH/c1-11-2-4-13(5-3-11)16(19)20-14-8-6-12(7-9-14)15(18)10-17;/h2-9H,10,17H2,1H3;1H |
InChI Key |
NLIWUIIDTMTQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CN.Cl |
Origin of Product |
United States |
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